molecular formula C14H14FNO B3169391 2-(3,4-Dimethylphenoxy)-5-fluoroaniline CAS No. 937596-41-3

2-(3,4-Dimethylphenoxy)-5-fluoroaniline

Cat. No.: B3169391
CAS No.: 937596-41-3
M. Wt: 231.26 g/mol
InChI Key: ICKNOLHPERXDLP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the 5-position and a 3,4-dimethylphenoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-5-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 3,4-dimethylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 3,4-dimethylphenylamine.

    Fluorination: The amine group is further reacted with a fluorinating agent to introduce the fluorine atom at the 5-position.

    Coupling: Finally, the 3,4-dimethylphenylamine is coupled with a suitable phenoxy derivative to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenoxy)-5-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)propanamide
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 1-(Benzylamino)-3-(3,4-dimethylphenoxy)propan-2-ol

Uniqueness

2-(3,4-Dimethylphenoxy)-5-fluoroaniline is unique due to the presence of both the fluorine atom and the 3,4-dimethylphenoxy group, which confer distinct chemical and physical properties. These features may enhance its reactivity, stability, or interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKNOLHPERXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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